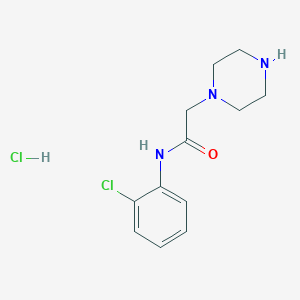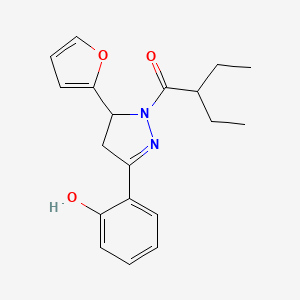![molecular formula C11H11N3O2 B2834110 2-(Dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 111680-71-8](/img/structure/B2834110.png)
2-(Dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Pyrimidines, a type of heterocyclic compound, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of the compound can be determined using various techniques such as single-crystal X-ray diffraction analysis . In the crystal, the compound adopts a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions . These stacks are linked by regions consisting of water molecules that are hydrogen-bonded together .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For instance, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3-d]pyrimidin-7-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the empirical formula of the compound is C7H9N3O and it has a molecular weight of 151.17 .科学的研究の応用
Self-Assembly and Gelation in Organic Solvents
A study by Datta and Bhattacharya (2015) explored lipophilic cholesteryl derivatives of pyrimidine carbaldehyde, focusing on their self-assembly properties. The compounds, with varying spacer lengths, demonstrated diverse behaviors in organic solvents, including gelation and formation of mesogenic structures. This indicates potential applications in the field of material science, particularly in the development of novel self-assembling materials (Datta & Bhattacharya, 2015).
Antioxidant Properties
Wijtmans et al. (2004) synthesized a series of pyridinols, including a compound related to the 2-(dimethylamino) pyrimidine structure, which exhibited significant antioxidant properties. These compounds could have implications in the development of new antioxidants for pharmaceutical or food industries (Wijtmans et al., 2004).
Synthesis of pH-sensitive Spin Probes
Kirilyuk et al. (2003) focused on the synthesis of new pH-sensitive spin probes using a compound structurally similar to 2-(dimethylamino) pyrimidine. Their work could have applications in the field of chemical sensing and molecular imaging (Kirilyuk et al., 2003).
Fluorescent Probes for Metal Ion Sensing
樊江莉 et al. (2014) developed a fluorescent probe based on a derivative of dimethylamino pyrimidine, capable of sensing metal ions like Zn2+, Cd2+, and Cu2+. This demonstrates potential applications in environmental monitoring and analytical chemistry (樊江莉 et al., 2014).
Catalysis in Organic Reactions
Hoang, Zoll, and Ellman (2019) utilized a derivative of dimethylamino pyrimidine in Rh(III)-catalyzed imidoyl C-H activation. This research highlights its potential use as a catalyst in organic synthesis, particularly in the construction of complex heterocyclic structures (Hoang, Zoll, & Ellman, 2019).
作用機序
Safety and Hazards
将来の方向性
The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-13(2)10-8(7-15)11(16)14-6-4-3-5-9(14)12-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYDMFVCUFKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N2C=CC=CC2=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)
![7-(3,4-Dihydro-1H-isochromene-6-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2834030.png)

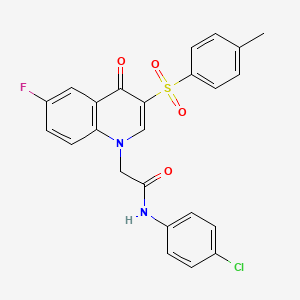
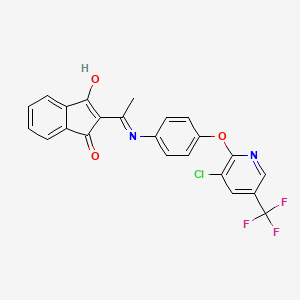
![2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-5-nitrobenzamide](/img/structure/B2834041.png)
![N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2834042.png)
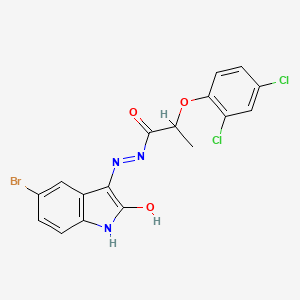
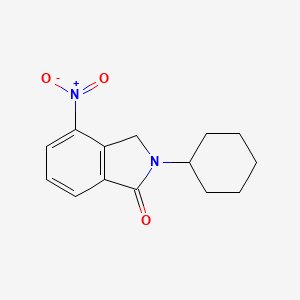
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2834047.png)
![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)
